6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one is a compound belonging to the class of aminopyrimidines. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of the methylsulfanyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to introduce the amino group.
Chemical Reactions Analysis
6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain protozoa by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one can be compared with other aminopyrimidine derivatives. Similar compounds include:
2-amino-4,6-dimethylpyrimidine: Known for its antimicrobial properties.
2-amino-4-chloro-6-methylpyrimidine: Used in the synthesis of pharmaceuticals.
2-amino-4-hydroxy-6-methylpyrimidine: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-4-2-3-5-9(8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSUAADGPAKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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